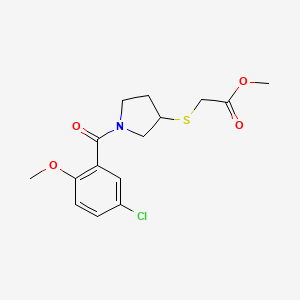

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-20-13-4-3-10(16)7-12(13)15(19)17-6-5-11(8-17)22-9-14(18)21-2/h3-4,7,11H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAGPDGPNYBVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyl group and the thioacetate moiety. Common reagents used in these reactions include chlorinating agents, methoxy group donors, and thioacetate precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like meta-chloroperbenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, benzyl alcohol derivatives, and various substituted benzoyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate

- Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

Uniqueness

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate, also referred to as CMPT, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate is characterized by a complex structure featuring a pyrrolidine ring, a chlorinated benzoyl moiety, and a thioacetate group. The molecular formula is , with a molecular weight of 343.8 g/mol .

Synthesis

The synthesis of CMPT typically involves several steps:

- Preparation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is formed.

- Introduction of the Benzoyl Group : The chlorinated benzoyl moiety is introduced through acylation reactions.

- Formation of Thioacetate : The thioacetate group is added via thiol chemistry.

Common reagents include chlorinating agents and methoxy group donors, with reaction conditions optimized for yield and purity.

The biological activity of CMPT is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound's unique structure allows it to modulate enzyme activities or alter receptor signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Recent studies have indicated that CMPT exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that CMPT can reduce the production of pro-inflammatory cytokines in cell cultures stimulated by inflammatory agents. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological potential of CMPT:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that CMPT exhibited an IC50 value of 12 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .

- Anti-inflammatory Activity : Research demonstrated that CMPT reduced TNF-alpha levels by 30% in LPS-stimulated macrophages, suggesting its role as an anti-inflammatory agent .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolidine core. A proposed route includes:

Step 1 : Condensation of 5-chloro-2-methoxybenzoic acid with pyrrolidin-3-amine to form the benzoylated pyrrolidine intermediate.

Step 2 : Thiol-ene reaction with methyl 2-mercaptoacetate under inert conditions (e.g., nitrogen atmosphere) to introduce the thioether linkage.

Critical parameters include temperature (optimized at 60–80°C for Step 2), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios to avoid side products like disulfide formation .

- Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) using NMR (¹H/¹³C) and LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D conformation of the pyrrolidine ring and benzoyl-thioether orientation (e.g., torsion angles between the thioacetate and methoxy groups) .

- Computational modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites, guided by frontier molecular orbitals (HOMO-LUMO gaps) .

- Spectroscopy : Assign IR peaks for carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups to confirm functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

- Methodological Answer :

- Comparative SAR Analysis : Construct a table of analogs (e.g., varying substituents on the benzoyl or pyrrolidine moieties) to correlate structural features with activity:

| Compound Modification | Observed Activity | Source |

|---|---|---|

| 5-Chloro vs. 5-methyl substitution | Enhanced antimicrobial | |

| Thioether vs. sulfone linkage | Reduced cytotoxicity |

- Mechanistic Profiling : Use SPR (surface plasmon resonance) to quantify binding affinity to target proteins (e.g., bacterial enoyl-ACP reductase) and validate via ITC (isothermal titration calorimetry) .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Methodological Answer :

- In vitro stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via UPLC-MS/MS over 24 hours .

- Metabolite identification : Use hepatic microsomes (e.g., human CYP3A4) to detect phase I metabolites (e.g., demethylation of the methoxy group) .

- Half-life prediction : Apply compartmental modeling (e.g., WinNonlin) using clearance data from rat PK studies .

Q. What experimental designs optimize the compound’s selectivity for target enzymes over off-target isoforms?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values against related enzymes (e.g., COX-1 vs. COX-2) using fluorogenic substrates. For example, use arachidonic acid as a substrate for COX inhibition studies .

- Docking simulations : Perform molecular docking (AutoDock Vina) to identify key residue interactions (e.g., hydrogen bonding with Tyr355 in COX-2) .

- Selectivity index : Calculate ratios (e.g., IC₅₀ off-target/IC₅₀ target) to prioritize derivatives with >10-fold selectivity .

Data Contradiction Analysis

Q. Why do some studies report high antitumor activity for this compound, while others show negligible effects?

- Methodological Answer :

- Cell line variability : Test across panels (e.g., NCI-60) to identify sensitivity patterns (e.g., efficacy in leukemia vs. solid tumors) .

- Apoptosis vs. necrosis assays : Use Annexin V/PI staining to distinguish mechanisms. Contradictions may arise from assay endpoints (e.g., ATP-based viability vs. caspase-3 activation) .

- Batch-to-batch purity : Re-evaluate compound purity (e.g., trace impurities like unreacted thiols may artifactually enhance activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.